2-Oxononan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxononanamide is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of nonanoic acid, where the terminal carboxylic acid group is replaced by an amide group, and the carbon adjacent to the amide nitrogen is oxidized to a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxononanamide can be synthesized through several methods. One common approach involves the oxidation of nonanamide using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the ketone group.
Another method involves the direct amidation of 2-oxononanoic acid with ammonia or an amine under dehydrating conditions. This reaction can be catalyzed by agents such as carbodiimides or using microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-oxononanamide may involve the continuous flow oxidation of nonanamide using supported metal catalysts. This method allows for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Oxononanamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield nonanamide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-oxononanoic acid.
Reduction: Nonanamide.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
2-Oxononanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-oxononanamide exerts its effects involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The amide group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Oxononanamide can be compared with other similar compounds such as:
Nonanamide: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Oxononanoic Acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties and reactivity.
2-Oxooctanamide:
The uniqueness of 2-oxononanamide lies in its combination of a ketone and an amide group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
85866-13-3 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-oxononanamide |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(11)9(10)12/h2-7H2,1H3,(H2,10,12) |
InChI Key |
GGPGBWZFDWFGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.